N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 4-tosylpiperazine moiety. The tosyl (p-toluenesulfonyl) group on the piperazine ring may enhance metabolic stability and receptor binding affinity, as seen in related compounds .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-15-3-6-17(7-4-15)29(26,27)24-11-9-23(10-12-24)14-20(25)22-18-13-16(21)5-8-19(18)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYXNURAVRCPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-tosylpiperazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H29ClN4O4S
- Molecular Weight : 444.97596 g/mol
- CAS Number : 879054-55-4
This compound features a chloro-substituted methoxyphenyl group and a tosylpiperazine moiety, which contribute to its biological activity. The structural characteristics suggest potential interactions with various biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, influencing mood and cognition.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism or signaling pathways, potentially affecting neurochemical balance.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can reduce symptoms of depression by modulating serotonergic and dopaminergic systems.
Antipsychotic Properties
Given its structural similarity to known antipsychotics, this compound may also possess antipsychotic properties. Preliminary studies suggest it could mitigate symptoms of psychosis by stabilizing neurotransmitter levels in the brain.
Neuroprotective Effects
Some studies highlight the neuroprotective potential of this compound against oxidative stress and neuroinflammation. This suggests a role in the prevention of neurodegenerative diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antidepressant-like effects in rodent models after administration of the compound. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests. |
| Study 2 | Investigated the compound's interaction with serotonin receptors, revealing affinity for 5-HT1A and 5-HT2A receptors, which are critical in mood regulation. |
| Study 3 | Explored neuroprotective effects in vitro, showing reduced apoptosis in neuronal cell lines exposed to oxidative stressors. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pharmacological profile of acetamide derivatives is highly dependent on substituents on the aromatic ring, piperazine, and adjacent functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
- Aromatic Substituents : Chlorine and methoxy groups (e.g., 5-chloro-2-methoxyphenyl) are common in antimicrobial and anticancer agents due to their electron-withdrawing and hydrophobic properties .
- Piperazine Modifications : Tosyl groups (as in the target compound) or sulfonyl-linked heterocycles (e.g., benzo[d]thiazole in compound 47) enhance bacterial membrane penetration .
- Heterocyclic Cores: Pyridazinone (FPR2 agonists) and quinazoline (anticancer agents) substituents diversify receptor targeting .
Pharmacological Activities
Antimicrobial Activity
- Compound 47 (benzo[d]thiazol-sulfonylpiperazine) showed potent activity against gram-positive bacteria (MIC = 2–4 µg/mL), attributed to sulfonyl groups disrupting bacterial cell walls .
- Benzofuran-oxadiazole hybrids (e.g., 2a and 2b) exhibited antifungal and antibacterial effects via laccase catalysis inhibition .
Anticancer Activity
- Quinazoline-sulfonyl derivatives (e.g., compound 38) demonstrated IC₅₀ values < 10 µM against HCT-1 and MCF-7 cells by inhibiting topoisomerase II .
Central Nervous System (CNS) Activity
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance metabolic stability and target binding .
Sulfonyl Linkers: Improve solubility and antibacterial potency (e.g., compound 47 vs. non-sulfonyl analogs) .
Heterocyclic Moieties: Pyridazinone and quinazoline cores introduce specificity for receptors like FPR2 or kinases .
Preparation Methods
Synthesis of 1-Tosylpiperazine
Reaction Mechanism : Tosylation of piperazine with toluenesulfonyl chloride (tosyl chloride) under basic conditions yields 1-tosylpiperazine, a key intermediate.
Procedure :
-
Piperazine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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Tosyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (2.2 eq).
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The mixture is stirred at room temperature for 4 hours.
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The precipitate is filtered, washed with cold DCM, and dried to yield 1-tosylpiperazine as a white solid.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Yield | 72% |
Challenges :
Preparation of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide
Reaction Mechanism : Amidation of 5-chloro-2-methoxyaniline with chloroacetyl chloride forms the chloroacetamide intermediate.
Procedure :
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5-Chloro-2-methoxyaniline (1.0 eq) is dissolved in tetrahydrofuran (THF).
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Chloroacetyl chloride (1.2 eq) is added at 0°C, followed by triethylamine (1.5 eq).
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The reaction is stirred at room temperature for 2 hours.
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The mixture is diluted with water, extracted with ethyl acetate, and concentrated to yield the product.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Time | 2 hours |
| Yield | 88% |
Analytical Confirmation :
Coupling of 1-Tosylpiperazine and Chloroacetamide
Reaction Mechanism : Nucleophilic substitution of the chloro group in 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide by the secondary amine of 1-tosylpiperazine.
Procedure :
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1-Tosylpiperazine (1.0 eq) and 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.0 eq) are combined in dimethylformamide (DMF).
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Potassium carbonate (2.0 eq) is added, and the mixture is heated at 80°C for 12 hours.
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The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 65% |
Side Reactions :
-
Incomplete Substitution : Residual chloroacetamide is removed via chromatography.
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Degradation : Prolonged heating above 90°C may decompose the tosyl group.
Alternative Synthetic Routes
Cyclization Approach
Inspired by patent WO2013175499A2, an alternative method involves cyclizing N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide with 5-chloro-2-methoxyaniline derivatives. However, this route is less efficient for the target compound due to redundant steps.
Carboxylic Acid Coupling
Activating 2-(4-tosylpiperazin-1-yl)acetic acid with HATU or EDCl and coupling with 5-chloro-2-methoxyaniline is theoretically feasible but suffers from lower yields (~50%) and higher costs.
Critical Analysis of Methodologies
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High yield (65%), scalability | Requires anhydrous conditions |
| Cyclization | Novel intermediate synthesis | Low efficiency for target compound |
| Carboxylic Acid | Avoids chloride intermediates | Expensive reagents, lower yields |
Scalability and Industrial Relevance
The nucleophilic substitution route is industrially preferred due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
